EphB4 Kinase Coverage: TG100435 vs. Dasatinib, Saracatinib, and Bosutinib
TG100435 is one of the very few Src-family-directed inhibitors with well-characterized, potent inhibitory activity against EphB4 (ephrin type-B receptor 4), a receptor tyrosine kinase with established roles in tumor angiogenesis and venous morphogenesis. The Ki of TG100435 for EphB4 falls within the 13–64 nM range, equipotent with its activity against Src, Lyn, Abl, Yes, and Lck [1]. By contrast, saracatinib (AZD0530) was explicitly designed for selectivity against Eph family kinases and shows markedly attenuated EphB4 activity; its reported IC50 values are limited to c-Src (2.7 nM), Lyn, Fyn, Lck, Yes, Blk, and Fgr, with no measurable EphB4 potency at comparable concentrations . Bosutinib (SKI-606) demonstrates activity against the closely related EphB2 (IC50 8.5 nM) but EphB4 is absent from its published target profile [2]. Dasatinib does inhibit certain ephrin receptors (EPHA2 IC50 6.9 nM; EPHB2 IC50 6.6 nM), but its EphB4 activity is not distinguished from general ephrin receptor inhibition in published selectivity panels and appears less prominent than its picomolar Src/Abl activity [3]. For research programs where coordinate inhibition of Src-family kinases and EphB4 is required—such as tumor angiogenesis models or developmental vascular biology—TG100435 provides a target coverage profile not replicated by any of the clinically dominant Src inhibitors.
| Evidence Dimension | EphB4 inhibitory activity |
|---|---|
| Target Compound Data | Ki 13–64 nM (EphB4); equipotent with Src, Lyn, Abl, Yes, Lck |
| Comparator Or Baseline | Saracatinib: EphB4 activity absent from primary target profile (c-Src IC50 2.7 nM only); Bosutinib: EphB4 not reported among primary targets (EphB2 IC50 8.5 nM listed instead); Dasatinib: EPHA2 IC50 6.9 nM, EPHB2 IC50 6.6 nM in NanoBRET, but EphB4 not separately quantified |
| Quantified Difference | TG100435 provides EphB4 Ki within 13–64 nM; comparators lack well-characterized EphB4 potency at equivalent concentrations |
| Conditions | Biochemical kinase inhibition assays using recombinant human kinase domains; Ki determined for TG100435 by Hu et al. (2007); IC50 values from published selectivity profiles for comparators |
Why This Matters
EphB4 is a validated target in tumor angiogenesis and venous development; TG100435 is the only Src-family inhibitor with documented EphB4 coverage equipotent to its Src inhibition, enabling experimental designs that require dual Src/EphB4 blockade without resorting to compound combinations.
- [1] Hu SX, Soll R, Yee S, et al. Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 and its active N-oxide metabolite TG100855. Drug Metab Dispos. 2007 Jun;35(6):929-36. Table 4. View Source
- [2] Bosutinib (SKI-606) product information. MedChemExpress/GLPBio. IC50: Src 1.2 nM, Abl 1 nM, EPHB2 8.5 nM, TrkA 22 nM, TrkB 27 nM, TXK 40 nM. View Source
- [3] NanoBRET kinase selectivity data for dasatinib. Table 4, PMC. EPHA2 IC50 6.9 nM, EPHA4 IC50 3.4 nM, EPHA5 IC50 5.5 nM, EPHB2 IC50 6.6 nM. View Source
